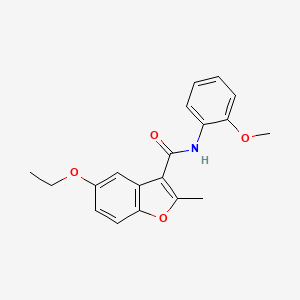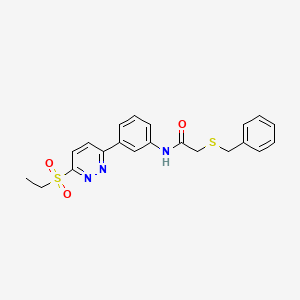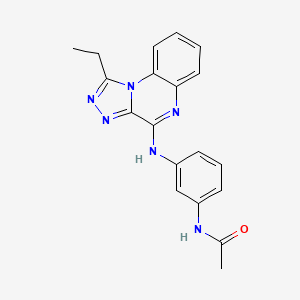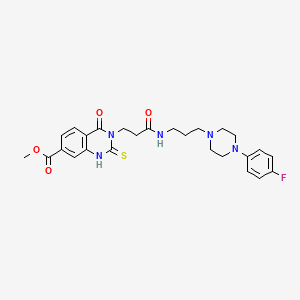![molecular formula C24H22ClF2N3O4S B11279811 N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11279811.png)
N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and multiple halogenated aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides.
Halogenation: The aromatic rings are halogenated using reagents such as N-chlorosuccinimide (NCS) for chlorination and N-fluorobenzenesulfonimide (NFSI) for fluorination.
Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine moiety.
Reduction: Reduction reactions can target the oxazole ring and the sulfonyl group.
Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or desulfonylated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural complexity. It could serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for therapeutic development.
Industry
Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or polymers.
作用機序
The mechanism by which N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide exerts its effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfonyl group could enhance binding affinity and specificity through halogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
- N-(3-Chloro-4-fluorophenyl)-2-methyl-4-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide stands out due to its combination of a piperidine ring, an oxazole ring, and multiple halogenated aromatic rings. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C24H22ClF2N3O4S |
|---|---|
分子量 |
522.0 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-1-[[5-[(E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C24H22ClF2N3O4S/c1-15-23(22(34-29-15)11-8-16-5-2-3-7-20(16)26)35(32,33)30-12-4-6-17(14-30)24(31)28-18-9-10-21(27)19(25)13-18/h2-3,5,7-11,13,17H,4,6,12,14H2,1H3,(H,28,31)/b11-8+ |
InChIキー |
VUYSARILSSBARC-DHZHZOJOSA-N |
異性体SMILES |
CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl)/C=C/C4=CC=CC=C4F |
正規SMILES |
CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=CC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-oxo-2-sulfanylidene-3-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B11279734.png)
![Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11279739.png)
![N-(4-methylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11279745.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide](/img/structure/B11279746.png)


![N-{2-[3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279768.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11279776.png)
![3-(2-fluorophenyl)-2-[(2-methoxyethyl)amino]-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B11279792.png)
![methyl 4-(4-methoxy-3-methylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11279800.png)

![Cyclohexyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11279812.png)


